Lipophilicity Comparison: 5-Chloro vs. 5-Des-Chloro Analog
The 5-chloro substituent in 5-Chloro-4-cyclobutoxypyridin-3-amine elevates the calculated octanol-water partition coefficient (LogP) to 2.2485, representing a substantial increase of +0.65 log units (approximately 4.5-fold higher lipophilicity) relative to the 5-des-chloro analog 4-cyclobutoxypyridin-3-amine (LogP 1.5951) . Both compounds share the same cyclobutoxypyridin-3-amine scaffold and are evaluated on the same platform (Leyan), minimizing inter-platform variability in the calculated LogP values.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.2485 |
| Comparator Or Baseline | 4-Cyclobutoxypyridin-3-amine (CAS 1250685-08-5): LogP = 1.5951 |
| Quantified Difference | ΔLogP = +0.65 (target more lipophilic by ~4.5×) |
| Conditions | Calculated LogP values from Leyan product specification pages; both compounds evaluated under identical platform conditions. |
Why This Matters
The 4.5-fold lipophilicity increase directly affects membrane permeability and non-specific protein binding in cellular assays, making the chloro analog more suitable for targets requiring moderate-to-high permeability, while the des-chloro analog may be preferred for solubility-limited programs.
